2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
921942-57-6 |
|---|---|
Molecular Formula |
C16H10N2O7 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-3-2-4-14-16(13)12(19)8-15(25-14)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-8H,1H3 |
InChI Key |
NWLFZYOMMBCZAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
The synthesis often begins with naturally occurring flavonoids or related compounds. A general approach includes:
Step 1: Formation of Benzopyran Core
The initial step usually involves the formation of the benzopyran skeleton through cyclization reactions involving flavonoid precursors. For example, 6-formyl-7-hydroxy-5-methoxy-2-methylchromone can be reacted with suitable electrophiles to form the benzopyran structure.Step 2: Introduction of Dinitrophenyl Group
The dinitrophenyl substituent is introduced via electrophilic aromatic substitution reactions. This step requires careful control of reaction conditions to achieve high yields while minimizing side reactions.Step 3: Methoxylation
The methoxy group is typically introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Specific Reaction Conditions
The following table summarizes specific reaction conditions for synthesizing 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one :
Detailed Synthesis Example
One effective method for synthesizing 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is outlined below:
Starting Material Preparation
The synthesis begins with the preparation of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone , which can be synthesized through a condensation reaction involving appropriate aldehydes and chromone derivatives.
Cyclization Reaction
A cyclization reaction is performed under inert atmosphere conditions using sodium hydride as a base. The mixture is stirred at low temperatures (0 °C) to promote cyclization without decomposition.
Final Methoxylation
Finally, the methoxylation step is conducted using methyl iodide in a basic medium to yield the desired product in high purity.
Characterization Techniques
The synthesized compound can be characterized using several analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one, we compare it with structurally related benzopyran-4-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities. A key example is 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one (FDB011004), a dihydroflavonol derivative documented in .
Structural Differences and Electronic Effects
Physicochemical Properties
Reactivity
- Electrophilic Substitution : The nitro groups in 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one deactivate the phenyl ring, making it resistant to electrophilic attack. In contrast, FDB011004’s hydroxyl/methoxy substituents activate the ring for electrophilic reactions .
- Nucleophilic Substitution : The electron-deficient phenyl ring in the target compound favors nucleophilic aromatic substitution (e.g., displacement of nitro groups under basic conditions). FDB011004 lacks such reactivity due to its electron-rich system.
Biological Activity
The compound 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one (CAS Number: 62995-19-1) belongs to the class of flavonoids, which are known for their diverse biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological applications.
Structure
The chemical structure of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can be represented as follows:
- Molecular Formula : C₁₈H₁₄N₂O₉
- Molecular Weight : 402.31 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Anticancer Activity
Research indicates that compounds structurally similar to 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one exhibit significant anticancer properties. For example:
- Study on Breast Cancer Cells : A study demonstrated that derivatives of flavonoids, including similar benzopyran compounds, showed effective inhibition of breast cancer cell lines (MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to modulate various signaling pathways involved in cell proliferation and survival. The presence of nitro groups may enhance their reactivity towards cellular targets, leading to increased cytotoxicity against cancer cells .
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. This property is crucial for protecting cells from damage and may play a role in its anticancer effects.
Other Pharmacological Effects
In addition to anticancer and antioxidant activities, 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one may have other pharmacological effects:
- Anti-inflammatory Activity : Some studies suggest that flavonoids can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A specific case study explored the efficacy of a related flavonoid compound against leukemia cells. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability, suggesting a potential therapeutic application for treating hematological malignancies .
Case Study 2: Antioxidant Assessment
Another investigation focused on the antioxidant capacity of flavonoid derivatives. Using various assays (DPPH and ABTS), the study concluded that these compounds possess strong radical scavenging abilities, reinforcing their role as potential therapeutic agents against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
